molecular formula C12H14N2O B2893534 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one CAS No. 1581245-09-1

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one

Cat. No. B2893534
CAS RN: 1581245-09-1
M. Wt: 202.257
InChI Key: UBJOEGGLZJONJC-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are known for their wide range of biological activities .


Molecular Structure Analysis

The benzodiazole core of the molecule is a bicyclic structure consisting of a benzene ring fused to a diazole ring. The diazole ring contains two nitrogen atoms .


Chemical Reactions Analysis

Benzodiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen atoms in the diazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzodiazoles are stable compounds. They are usually soluble in common organic solvents .

Scientific Research Applications

Antimicrobial Activity

Research indicates the synthesis of compounds related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-one with antimicrobial properties. For example, compounds synthesized from ethyl(3-aryl-2-bromo)propanoate and thiosemicarbazones showed antimicrobial activity, highlighting their potential in addressing microbial infections (В. М. Цялковский et al., 2005).

Anticancer Activity

Studies on new benzimidazole-based Schiff base copper(II) complexes related to the chemical structure have demonstrated significant in vitro cytotoxic effects against various cancer cell lines. These findings suggest a promising avenue for the development of new anticancer agents (Anup Paul et al., 2015).

Molecular Modeling and Anticancer Evaluation

Research involving the design, synthesis, and molecular modeling of chalcone analogues of benzimidazole for epidermal growth factor receptor inhibition has shown promising results against colorectal and non-small cell lung cancer cell lines. This indicates the potential of these compounds in cancer treatment (S. Chhajed et al., 2016).

Aggregation and Solvent Effects

The study of molecular aggregation in derivatives shows the impact of solvent and concentration on fluorescence and circular dichroism (CD) spectra. These findings have implications for understanding the behavior of such compounds in different environments and can be useful in designing materials with specific optical properties (A. Matwijczuk et al., 2016).

Antifungal and Anticonvulsant Evaluation

Novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been evaluated for their antifungal and anticonvulsant activities, demonstrating the broad potential of these compounds in medicinal chemistry (A. Rajasekaran et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions. The compound you mentioned is likely to be harmful if swallowed, inhaled, or comes into contact with skin .

Future Directions

Benzodiazoles and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, investigate their mechanisms of action, and develop new benzodiazole-based drugs .

properties

IUPAC Name

1-(1-ethylbenzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJOEGGLZJONJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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